molecular formula C14H14N2O6 B12898906 N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid CAS No. 834894-51-8

N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid

Cat. No.: B12898906
CAS No.: 834894-51-8
M. Wt: 306.27 g/mol
InChI Key: LNVLNWFJMOMOMO-JTQLQIEISA-N
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Description

(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a succinic acid backbone and a 2,5-dioxopyrrolidin-1-yl group attached to a phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 2,5-dioxopyrrolidin-1-yl group: This step involves the reaction of succinic anhydride with an amine to form the 2,5-dioxopyrrolidin-1-yl group.

    Attachment to the phenyl ring: The 2,5-dioxopyrrolidin-1-yl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the succinic acid backbone: The final step involves the formation of the succinic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize reaction conditions.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl ring or the succinic acid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to produce physiological effects.

    Signal Transduction: Influencing signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

(S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid can be compared with other similar compounds, such as:

    N-Phenylsuccinimide: Similar structure but lacks the 2,5-dioxopyrrolidin-1-yl group.

    Succinic Acid Derivatives: Various derivatives with different substituents on the succinic acid backbone.

    Pyrrolidinone Compounds: Compounds containing the pyrrolidinone ring with different functional groups.

The uniqueness of (S)-2-((4-(2,5-Dioxopyrrolidin-1-yl)phenyl)amino)succinic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

834894-51-8

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

(2S)-2-[4-(2,5-dioxopyrrolidin-1-yl)anilino]butanedioic acid

InChI

InChI=1S/C14H14N2O6/c17-11-5-6-12(18)16(11)9-3-1-8(2-4-9)15-10(14(21)22)7-13(19)20/h1-4,10,15H,5-7H2,(H,19,20)(H,21,22)/t10-/m0/s1

InChI Key

LNVLNWFJMOMOMO-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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